N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide
Description
N-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound featuring a benzimidazole core linked via a methyl group to a pyrazine ring substituted with a furan moiety. The benzimidazole scaffold is widely studied for its role in enzyme inhibition (e.g., kinases, IDO1) , while the pyrazine-furan substituent may enhance solubility and modulate electronic properties.
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c23-17(11-1-2-13-14(7-11)22-10-21-13)20-8-15-16(19-5-4-18-15)12-3-6-24-9-12/h1-7,9-10H,8H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWGNCFJZHIKHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCC3=NC=CN=C3C4=COC=C4)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to exhibit cytotoxic effects against lung carcinoma cell lines. The biological action of these compounds is thought to be due to the conjugation of the double bond with the carbonyl group.
Biochemical Pathways
Similar compounds have been shown to affect apoptosis in lung carcinoma cell lines. Apoptosis, or programmed cell death, is a crucial pathway in cancer treatment as it can lead to the death of cancer cells.
Result of Action
Similar compounds have been shown to have a cytotoxic effect on lung carcinoma cell lines. This suggests that the compound may have potential anti-cancer effects.
Biological Activity
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide (CAS Number: 2034500-37-1) is a compound that incorporates a benzimidazole scaffold, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of this compound is C17H13N5O2, with a molecular weight of 319.32 g/mol. The structural features include a benzimidazole core, a furan ring, and a pyrazine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2034500-37-1 |
| Molecular Formula | C17H13N5O2 |
| Molecular Weight | 319.32 g/mol |
| Structure | Chemical Structure |
Pharmacological Activities
Research indicates that compounds containing a benzimidazole structure exhibit a wide range of pharmacological properties, including:
- Anticancer Activity : Benzimidazole derivatives have been identified as potential anticancer agents due to their ability to inhibit various cancer cell lines. For instance, studies have shown that derivatives can inhibit the growth of breast cancer and lung cancer cells by inducing apoptosis and cell cycle arrest .
- Antimicrobial Properties : The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Anti-inflammatory Effects : Some studies suggest that benzimidazole derivatives can modulate inflammatory pathways, potentially serving as anti-inflammatory agents .
- Antiviral Activity : Emerging research indicates that certain benzimidazole compounds may possess antiviral properties, although specific data on N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole is limited .
Structure-Activity Relationship (SAR)
The SAR of benzimidazole derivatives indicates that modifications on the benzimidazole core significantly influence biological activity. Key findings include:
- Substituents on the Furan and Pyrazine Rings : Altering the substituents on these rings can enhance or diminish the compound's potency against various biological targets.
- Positioning of Functional Groups : The position of functional groups relative to the benzimidazole core is crucial for activity; for instance, compounds with electron-withdrawing groups often exhibit increased activity against cancer cells .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Anticancer Activity : A recent study synthesized a series of benzimidazole derivatives and evaluated their anticancer effects against different cell lines. The most potent derivative exhibited an IC50 value in the low micromolar range against breast cancer cells .
- Antimicrobial Evaluation : Another research project assessed a range of benzimidazole derivatives for their antimicrobial properties, finding that some compounds had MIC values lower than those of standard treatments like ciprofloxacin .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several benzimidazole derivatives documented in the literature. Key comparisons include:
Key Observations :
- Pyrazine vs. Pyrimidine/Phenyl : Compound 70 (pyrazine-substituted) exhibits a molecular weight of 287.33, comparable to the target compound, but lacks the furan group. Pyrazine’s electron-deficient nature may enhance binding to receptors requiring π-acidic interactions.
- Furan vs. Benzofuran : Compound 21 incorporates a benzofuran substituent, which increases hydrophobicity compared to the target compound’s smaller furan group. This could impact membrane permeability and metabolic stability.
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary fragments:
- 1H-Benzo[d]imidazole-5-carboxylic acid : A bicyclic aromatic system with a carboxylic acid group at position 5.
- (3-(Furan-3-yl)pyrazin-2-yl)methanamine : A pyrazine ring substituted with a furan group at position 3 and an aminomethyl group at position 2.
The carboxamide bond forms via coupling between the carboxylic acid and the primary amine. Critical synthetic challenges include regioselective functionalization of the pyrazine ring and efficient cyclization of the benzimidazole core.
Synthesis of 1H-Benzo[d]Imidazole-5-Carboxylic Acid
Cyclization of o-Phenylenediamine Derivatives
The benzoimidazole nucleus is typically synthesized via acid-catalyzed cyclization of o-phenylenediamine derivatives. For example:
- Substrate Preparation : 4-Nitro-o-phenylenediamine is treated with formic acid under reflux to yield 5-nitro-1H-benzo[d]imidazole.
- Reduction and Oxidation : The nitro group is reduced to an amine using hydrogenation (H₂/Pd-C), followed by oxidation to a carboxylic acid via hydrolysis of a nitrile intermediate (KCN, HCl).
Reaction Conditions :
Alternative Route via N-Acylation
An alternative approach involves N-acylation of 5-amino-1H-benzo[d]imidazole with chloroacetyl chloride, followed by oxidation to the carboxylic acid:
- Acylation : 5-Amino-1H-benzo[d]imidazole reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Oxidation : The resulting chloroacetamide is oxidized using KMnO₄ in acidic medium to yield the carboxylic acid.
Key Data :
Synthesis of (3-(Furan-3-yl)Pyrazin-2-yl)Methanamine
Pyrazine Ring Functionalization
The pyrazine scaffold is constructed via SNAr reactions or metal-catalyzed cross-couplings:
Nucleophilic Aromatic Substitution (SNAr)
- Substrate : 3-Chloropyrazine-2-carbonitrile undergoes SNAr with furan-3-ylboronic acid in the presence of Pd(PPh₃)₄ and Cs₂CO₃ in dioxane/water (3:1).
- Amination : The nitrile group at position 2 is reduced to an aminomethyl group using LiAlH₄ in tetrahydrofuran (THF).
Optimization Notes :
Alternative Route via Condensation
Pyrazine derivatives can also be synthesized by condensing diaminomaleonitrile with glyoxal derivatives, though this method offers less control over substitution patterns.
Functional Group Interconversion
A two-step sequence converts a bromopyrazine intermediate to the target amine:
- Buchwald–Hartwig Amination : 3-Bromo-2-(bromomethyl)pyrazine reacts with furan-3-ylamine using Pd₂(dba)₃ and Xantphos in toluene.
- Gabriel Synthesis : The bromide is converted to a phthalimide-protected amine, followed by hydrazinolysis to release the primary amine.
Yield Data :
Carboxamide Bond Formation
Coupling Strategies
The final step involves coupling the benzoimidazole-5-carboxylic acid with (3-(furan-3-yl)pyrazin-2-yl)methanamine:
Activation via Carbodiimides
- Activation : The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
- Coupling : The activated ester reacts with the amine at room temperature for 24 hours.
Mixed Anhydride Method
An alternative employs isobutyl chloroformate to generate a mixed anhydride intermediate, which subsequently reacts with the amine in THF.
Advantages :
Optimization and Challenges
Regioselectivity in Pyrazine Substitution
The electronic bias of the pyrazine ring (positions 2 and 5 are more electrophilic) complicates regioselective furan introduction. Computational studies suggest that meta-directing effects of the nitrile group in 3-chloropyrazine-2-carbonitrile favor substitution at position 3.
Purification Challenges
The polar nature of the carboxamide product necessitates chromatographic purification using reverse-phase silica gel (C18) with methanol/water gradients.
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradients) achieves >95% purity .
What spectroscopic and chromatographic methods are used for structural characterization?
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms connectivity of the benzimidazole, pyrazine, and furan moieties. Key signals include aromatic protons (δ 7.0–8.5 ppm) and furan oxygen proximity effects (δ 6.2–6.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (MW: 396.406 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity, with retention times calibrated against standards .
How are in vitro biological activities (e.g., antimicrobial, antitumor) evaluated methodologically?
Q. Basic Research Focus
- Antimicrobial Assays :
- MIC Determination : Broth microdilution against S. aureus and C. albicans (IC₅₀ values reported in μM) .
- Time-Kill Studies : Log-phase bacterial cultures treated with 2× MIC to assess bactericidal kinetics .
- Antitumor Screening :
How can pharmacokinetic (PK) properties like bioavailability and half-life be optimized?
Q. Advanced Research Focus
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzimidazole to reduce metabolic oxidation .
- Replace furan with thiophene to enhance metabolic stability (e.g., T₁/₂ increased from 2.5 to 4.2 hours in rat models) .
- Formulation Strategies :
- Nanoemulsions or cyclodextrin complexes improve aqueous solubility (e.g., AUC increased from 6206 to 8900 ng·h/mL) .
How should conflicting bioactivity data between studies be resolved?
Q. Advanced Research Focus
- Assay Standardization :
- Data Normalization :
What computational approaches predict target binding and mechanism of action?
Q. Advanced Research Focus
- Molecular Docking :
- MD Simulations :
What structure-activity relationship (SAR) insights guide derivative design?
Q. Advanced Research Focus
Design Strategy : Hybridize benzimidazole with pyrazine-furan to balance potency (IC₅₀ < 1 μM) and solubility (LogP ~2.5) .
How are metabolic stability and cytochrome P450 interactions assessed?
Q. Advanced Research Focus
- Microsomal Incubations :
- Metabolite ID :
What in vivo models validate efficacy and toxicity?
Q. Advanced Research Focus
- Xenograft Models :
- Nude mice implanted with HT-29 tumors dosed orally (50 mg/kg, bid) show tumor volume inhibition (TVI: 65% vs. control) .
- Toxicology :
- Acute toxicity (LD₅₀ > 500 mg/kg) and histopathology (no liver/kidney damage at 100 mg/kg) .
How can crystallography resolve ambiguous spectroscopic data?
Q. Advanced Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
